molecular formula C18H25N3O5S B4023888 4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine

4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine

Cat. No. B4023888
M. Wt: 395.5 g/mol
InChI Key: KITFJDNMXYYXAJ-UHFFFAOYSA-N
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Description

4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine belongs to a broader class of piperidine derivatives, which are known for their versatile biological properties. These compounds play a critical role in the development of new therapeutic agents due to their structural diversity and functional versatility.

Synthesis Analysis

The synthesis of piperidine derivatives involves several key strategies, including condensation reactions, the use of sulfonamides for N-substitution, and the Pictet–Spengler reaction. One synthesis method reported involves the condensation of piperidin-4-yl-diphenyl-methanol with 2-nitrobenzene sulfonyl chloride, using methylene dichloride as a solvent and triethylamine as the base, which led to the formation of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively studied through X-ray crystallography, revealing that the piperidine ring often adopts a chair conformation. The geometry around the sulfonyl group is typically distorted tetrahedral. The crystal packing analysis suggests significant roles for classical hydrogen bonds as well as other non-covalent interactions in stabilizing the structure (Jin et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, which afford piperidylidene sulfonamides. These reactions are crucial for introducing functional groups that modulate the biological activity of these compounds (Warren & Knaus, 1987).

Scientific Research Applications

Organic Sulfur Compounds Synthesis

Studies have focused on the synthesis of organic sulfur compounds, including benzothiazine hydroxamic acids and sulfones, by reacting methyl (o-nitrophenylthio)acetate and its derivatives with aryl aldehydes in the presence of piperidine. These reactions have led to the creation of compounds with potential applications in pharmaceuticals and materials science (Coutts & Smith, 1967).

Crystal Structure Analysis

Research into the crystal structures of specific sulfanyl and nitro-substituted piperidine and morpholine derivatives has provided insights into their molecular conformations. These structural analyses contribute to our understanding of molecular interactions and the design of new molecules with desired properties (Aydinli, Sayil, & Ibiş, 2010).

Synthesis of Piperidinyl-Diphenyl-Methanol Derivatives

The synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through condensation reactions demonstrates the potential for creating novel compounds with unique properties, which could be explored for various applications, including medicinal chemistry (Prasad et al., 2008).

N-sulfonyl Pictet–Spengler Reaction

A high yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group illustrates the versatility of this compound in facilitating key chemical reactions. This method opens up possibilities for the synthesis of a wide range of heterocyclic compounds (Liu, Jian, Sebhat, & Nargund, 2006).

Anticancer Agent Development

The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents, showcases the potential therapeutic applications of compounds derived from or related to 4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine. These studies contribute to the ongoing search for new and effective anticancer medications (Rehman et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-14-6-10-19(11-7-14)18(22)15-8-12-20(13-9-15)27(25,26)17-5-3-2-4-16(17)21(23)24/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFJDNMXYYXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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